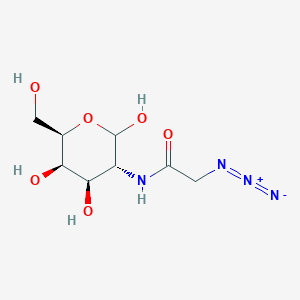

N-Azidoacetylgalactosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14N4O6 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

2-azido-N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6+,7-,8?/m1/s1 |

InChI Key |

AFNOHTDETQTADW-IANFNVNHSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of N-Azidoacetylgalactosamine (GalNAz)

For Researchers, Scientists, and Drug Development Professionals

N-Azidoacetylgalactosamine (GalNAz) and its peracetylated analogue, Tetra-O-acetyl-N-azidoacetylgalactosamine (Ac4GalNAz), are pivotal chemical tools in the field of glycobiology and chemical biology. As metabolic labels, they enable the visualization, profiling, and identification of glycoproteins through bioorthogonal chemistry. This technical guide provides an in-depth overview of the primary synthesis and purification methods for these essential compounds, tailored for researchers and professionals in drug development.

Chemical Synthesis of this compound

The most common and established route for synthesizing GalNAz involves a multi-step chemical process starting from D-galactosamine hydrochloride. The synthesis primarily focuses on producing the cell-permeable precursor, Ac4GalNAz, which can then be deprotected to yield the final GalNAz product.

Synthesis Pathway Overview

The chemical synthesis of Ac4GalNAz from D-galactosamine hydrochloride can be summarized in three key stages:

-

Peracetylation: Protection of all hydroxyl and the amino groups of D-galactosamine hydrochloride with acetyl groups.

-

Selective De-N-acetylation and Azidoacetylation: Selective removal of the N-acetyl group followed by the introduction of the azidoacetyl moiety.

-

Final Peracetylation: Acetylation of the free anomeric hydroxyl group to yield the final Ac4GalNAz product.

A logical workflow for this chemical synthesis is depicted below.

Caption: Chemical synthesis workflow for GalNAz.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-N-azidoacetylgalactosamine (Ac4GalNAz)

This protocol outlines a common method for synthesizing Ac4GalNAz from D-galactosamine hydrochloride.

Materials:

-

D-galactosamine hydrochloride

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Hydrazine acetate

-

Dimethylformamide (DMF)

-

Azidoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

Step 1: Peracetylation of D-galactosamine hydrochloride

-

Suspend D-galactosamine hydrochloride (1.0 eq) in a mixture of pyridine (5.0 eq) and acetic anhydride (5.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude pentaacetylgalactosamine.

Step 2: Selective De-N-acetylation

-

Dissolve the crude pentaacetylgalactosamine (1.0 eq) in dimethylformamide (DMF).

-

Add hydrazine acetate (1.2 eq) to the solution and stir at 50-60 °C for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude tetra-O-acetyl-D-galactosamine.

Step 3: Azidoacetylation

-

Dissolve the crude tetra-O-acetyl-D-galactosamine (1.0 eq) and azidoacetic acid (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude Ac4GalNAz.

Protocol 2: Zemplén Deacetylation of Ac4GalNAz to GalNAz

This protocol describes the removal of the acetyl protecting groups to yield the final product, GalNAz.[1][2][3]

Materials:

-

Ac4GalNAz

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)

-

Amberlite IR-120 (H⁺) ion-exchange resin

Procedure:

-

Dissolve Ac4GalNAz (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq per acetyl group) at 0 °C.[3]

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain GalNAz.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| Peracetylation | Pentaacetylgalactosamine | 85-95 | >90 (crude) |

| De-N-acetylation | Tetra-O-acetyl-D-galactosamine | 70-85 | >85 (crude) |

| Azidoacetylation | Ac4GalNAz | 75-90 | >95 (after chromatography) |

| Zemplén Deacetylation | GalNAz | >95 | >98 |

Enzymatic Synthesis of UDP-N-Azidoacetylgalactosamine

An alternative to chemical synthesis is the enzymatic approach, which offers high specificity and can be performed in aqueous conditions. A common enzymatic route involves the synthesis of the nucleotide sugar donor, UDP-GalNAz, from GalNAz. This is particularly useful for in vitro glycosylation reactions.[4][5]

Enzymatic Synthesis Pathway

The enzymatic synthesis of UDP-GalNAz is typically a two-step, one-pot reaction catalyzed by two enzymes: GalNAc kinase (GK2) and UDP-GalNAc pyrophosphorylase (AGX1).[4]

Caption: Enzymatic synthesis workflow for UDP-GalNAz.

Experimental Protocol

Protocol 3: Enzymatic Synthesis of UDP-GalNAz

Materials:

-

This compound (GalNAz)

-

Adenosine triphosphate (ATP)

-

Uridine triphosphate (UTP)

-

Recombinant human GalNAc kinase (GK2)

-

Recombinant human UDP-GalNAc pyrophosphorylase (AGX1)

-

Inorganic pyrophosphatase

-

Tris-HCl buffer

-

MgCl₂

Procedure:

-

Prepare a reaction mixture containing GalNAz (1.0 eq), ATP (1.2 eq), and UTP (1.2 eq) in Tris-HCl buffer (pH 7.5) with MgCl₂.

-

Add GalNAc kinase (GK2) and UDP-GalNAc pyrophosphorylase (AGX1) to the reaction mixture.

-

Add inorganic pyrophosphatase to drive the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct.

-

Incubate the reaction at 37 °C for 4-6 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, the UDP-GalNAz can be purified by anion-exchange chromatography.

Quantitative Data Summary

| Product | Typical Conversion Yield (%) |

| UDP-GalNAz | >80 |

Purification Methods

Proper purification is critical to obtaining high-purity GalNAz and its derivatives for research applications. The choice of purification method depends on the specific compound and the scale of the synthesis.

Purification Workflow

A general workflow for the purification of chemically synthesized Ac4GalNAz is outlined below.

Caption: General purification workflow for Ac4GalNAz.

Experimental Protocols

Protocol 4: Purification of Ac4GalNAz by Flash Column Chromatography

Materials:

-

Crude Ac4GalNAz

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude Ac4GalNAz in a minimal amount of dichloromethane or ethyl acetate.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc).

-

Monitor the elution by collecting fractions and analyzing them by TLC. A typical mobile phase for TLC analysis is 1:1 ethyl acetate/hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified Ac4GalNAz.

Protocol 5: Purification of Ac4GalNAz by Preparative HPLC

For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Materials:

-

Ac4GalNAz (partially purified by column chromatography)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparative C18 HPLC column

Procedure:

-

Dissolve the Ac4GalNAz sample in a suitable solvent (e.g., acetonitrile/water mixture).

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method, for example, starting with a mixture of water and acetonitrile and increasing the percentage of acetonitrile over time.

-

Inject the sample and collect fractions based on the UV detector response (typically at 210-220 nm).

-

Analyze the collected fractions by analytical HPLC to determine purity.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Purification Data Comparison

| Method | Stationary Phase | Mobile Phase (Typical) | Purity Achieved (%) |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes Gradient | >95 |

| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water Gradient | >99 |

References

- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose | Springer Nature Experiments [experiments.springernature.com]

- 4. rsc.org [rsc.org]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

The Chemical Biology of N-Azidoacetylgalactosamine (GalNAz): A Technical Guide for Researchers

An in-depth exploration of the chemical properties, metabolic incorporation, and bioorthogonal applications of N-Azidoacetylgalactosamine (GalNAz), a pivotal tool in modern glycobiology and drug discovery.

Introduction

This compound (GalNAz) has emerged as an indispensable chemical tool for the study of protein glycosylation, a post-translational modification crucial to a vast array of cellular processes. In its cell-permeable, tetraacetylated form (Ac4GalNAz), this synthetic monosaccharide analogue allows for the metabolic labeling of glycans and subsequent visualization and proteomic analysis through bioorthogonal chemistry. This technical guide provides a comprehensive overview of the chemical properties of GalNAz, detailed experimental protocols for its use, and its application in elucidating complex signaling pathways.

Chemical and Physical Properties

The utility of GalNAz in biological systems is underpinned by its unique chemical characteristics. The tetraacetylated form, Ac4GalNAz, is a non-radioactive, cell-permeable compound that is intracellularly processed to GalNAz. The key feature of GalNAz is the presence of an azide moiety, a bioorthogonal functional group that is virtually absent in biological systems and exhibits exquisite reactivity with specific chemical partners.

Table 1: Physicochemical Properties of Ac4GalNAz

| Property | Value | Reference(s) |

| Molecular Formula | C16H22N4O10 | |

| Molecular Weight | 430.37 g/mol | |

| Appearance | White to off-white or grey amorphous solid | |

| Solubility | Soluble in DMSO, DMF, Methanol, THF, Chloroform | |

| Storage Conditions | Store at -20°C, desiccated | |

| Shelf Life | At least 12 months at -20°C |

Metabolic Labeling of Glycoproteins

Ac4GalNAz is metabolically incorporated into glycoproteins through the cellular salvage pathway. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz. GalNAz is then converted to UDP-GalNAz, which can be further epimerized to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). These azide-containing sugar nucleotides are utilized by glycosyltransferases to append GalNAz or GlcNAz onto serine and threonine residues of nuclear and cytoplasmic proteins (O-GlcNAcylation) or incorporated into mucin-type O-linked glycans.

Experimental Protocol: Metabolic Labeling of Cultured Cells

This protocol provides a general guideline for the metabolic labeling of glycoproteins in cultured mammalian cells with Ac4GalNAz. Optimization of concentration and incubation time is recommended for each cell type and experimental goal.

Materials:

-

Ac4GalNAz (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured mammalian cells

Procedure:

-

Prepare a stock solution of Ac4GalNAz: Dissolve Ac4GalNAz in anhydrous DMSO to a final concentration of 50 mM. For example, add 232.4 µL of DMSO to 5 mg of Ac4GalNAz. Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

-

Metabolic Labeling: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of Ac4GalNAz. A typical starting concentration range is 25-75 µM. For a final concentration of 50 µM, add 1 µL of the 50 mM stock solution per 1 mL of culture medium.

-

Incubation: Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated Ac4GalNAz. The cells are now ready for lysis and subsequent analysis.

Bioorthogonal Detection of Azide-Labeled Glycoproteins

The azide group introduced into glycoproteins via GalNAz serves as a bioorthogonal handle for covalent modification with probes containing a reactive partner. The two most common bioorthogonal reactions used are the Staudinger ligation and azide-alkyne cycloadditions (Click Chemistry).

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a triarylphosphine, typically one bearing an ester trap, to form a stable amide bond. This reaction is highly specific and proceeds under physiological conditions without the need for a catalyst.

A study on the traceless Staudinger ligation reported a second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹. While this provides a general idea of the reaction speed, the exact kinetics can vary depending on the specific phosphine reagent and the steric accessibility of the azide on the glycoprotein.

Click Chemistry

Click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a highly efficient and versatile method for labeling azide-modified biomolecules.

-

CuAAC: This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable triazole linkage. It is a very fast and high-yield reaction.

-

SPAAC: This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging applications.

Table 2: Comparison of Bioorthogonal Reactions for GalNAz Detection

| Feature | Staudinger Ligation | CuAAC | SPAAC |

| Reactants | Azide, Phosphine | Azide, Terminal Alkyne | Azide, Strained Alkyne |

| Catalyst | None | Copper(I) | None |

| Reaction Speed | Moderate | Very Fast | Fast |

| Live Cell Compatible | Yes | No (due to copper toxicity) | Yes |

| Common Probes | Phosphine-FLAG, Phosphine-Biotin | Alkyne-Fluorophores, Alkyne-Biotin | DBCO-Fluorophores, BCN-Biotin |

Experimental Protocol: Detection of Azide-Labeled Proteins by Click Chemistry

This protocol describes the detection of azide-labeled glycoproteins in cell lysates using a fluorescent alkyne probe via CuAAC.

Materials:

-

Cell lysate containing azide-labeled glycoproteins

-

Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (CuSO4) solution (e.g., 50 mM)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (e.g., 50 mM, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., 10 mM in DMSO)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:

-

Cell lysate (containing 20-50 µg of protein)

-

Alkyne-fluorophore probe (to a final concentration of 10-50 µM)

-

TBTA ligand (to a final concentration of 100 µM)

-

CuSO4 (to a final concentration of 1 mM)

-

TCEP (to a final concentration of 1 mM)

-

Adjust the final volume with PBS or lysis buffer.

-

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

-

Protein Precipitation (Optional but Recommended): To concentrate the protein and remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully decant the supernatant and air-dry the protein pellet.

-

Sample Preparation for SDS-PAGE: Resuspend the protein pellet in 1x SDS-PAGE loading buffer.

-

Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest.

Applications in Signaling Pathway Analysis

GalNAz-based metabolic labeling has been instrumental in identifying and characterizing O-GlcNAc modified proteins involved in a multitude of signaling pathways. O-GlcNAcylation is a dynamic modification that, much like phosphorylation, regulates protein activity, stability, and localization. Dysregulation of O-GlcNAc signaling is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

By using Ac4GalNAz in combination with proteomic techniques, researchers have identified hundreds of O-GlcNAcylated proteins, providing insights into how this modification regulates cellular processes such as transcription, signal transduction, and cell cycle progression. For instance, metabolic labeling with GalNAz has been used to study the O-GlcNAcylation of key signaling proteins like p53 and components of the insulin signaling pathway.

Stability and Safety Considerations

Stability: Ac4GalNAz is stable as a solid when stored at -20°C. Stock solutions in anhydrous DMSO are also stable for several months at -20°C. However, the stability of Ac4GalNAz in aqueous solutions at physiological pH and temperature for extended periods has not been extensively reported, and it is generally recommended to prepare fresh working solutions in culture medium for each experiment.

Safety: Ac4GalNAz is intended for research use only and is not for human or veterinary use. As with any chemical reagent, it is important to handle Ac4GalNAz with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A comprehensive safety data sheet (SDS) should be consulted before use. Azide-containing compounds can be explosive, particularly in the presence of heavy metals. Therefore, care should be taken to avoid contact with lead or copper plumbing. Dispose of waste containing azides according to institutional and local regulations.

Conclusion

This compound has revolutionized the study of protein glycosylation. Its ability to be metabolically incorporated into cellular glycans and subsequently detected with high specificity through bioorthogonal chemistry provides a powerful platform for investigating the roles of glycosylation in health and disease. This technical guide offers a foundational understanding of the chemical properties of GalNAz and provides practical protocols to aid researchers in harnessing the full potential of this remarkable chemical tool. As our understanding of the glycoproteome expands, the applications of GalNAz in basic research, diagnostics, and therapeutic development will undoubtedly continue to grow.

The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling

An in-depth exploration of the discovery, development, and application of azido sugars for the metabolic labeling of glycans, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful bioorthogonal technology.

The ability to visualize and identify glycans in their native cellular environment has been a significant challenge in chemical biology. The advent of metabolic labeling with azido sugars has revolutionized the field, offering a powerful tool to study glycosylation in living systems.[1] This technical guide provides a deep dive into the core principles, experimental protocols, and applications of this technology, with a focus on quantitative data and detailed methodologies.

Introduction to Metabolic Labeling with Azido Sugars

Metabolic oligosaccharide engineering is a technique that leverages the cell's own biosynthetic machinery to incorporate unnatural monosaccharides containing a bioorthogonal chemical reporter, such as an azide group, into glycoconjugates.[2] The azide group is small, abiotic, and chemically inert within the cellular environment, making it an ideal chemical handle for subsequent detection and modification. Once incorporated into glycoproteins, the azide can be selectively reacted with a complementary probe, typically containing a phosphine or an alkyne, through highly specific bioorthogonal reactions.[3][4] This allows for the visualization, enrichment, and proteomic analysis of glycans and glycoproteins.[1]

The most commonly used peracetylated azido sugars include:

-

N-azidoacetylmannosamine (Ac4ManNAz): A precursor for azido-sialic acid (SiaNAz).[5]

-

N-azidoacetylgalactosamine (Ac4GalNAz): Used for labeling mucin-type O-linked glycans.[6]

-

N-azidoacetylglucosamine (Ac4GlcNAz): A tool for studying O-GlcNAcylated proteins.[7]

The peracetyl groups enhance cell permeability, and once inside the cell, they are removed by cytosolic carboxyesterases.

Bioorthogonal Reactions for Azide Detection

Two primary bioorthogonal reactions are employed to detect and label the azide-modified glycans: the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

The Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a triarylphosphine, which has been engineered to form a stable amide bond.[8][9] This reaction is highly chemoselective and proceeds under mild, physiological conditions without the need for a catalyst.[][11] A phosphine probe, often tagged with a reporter molecule like FLAG or biotin, is used to covalently label the azide-containing glycoprotein.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[12][13] This reaction forms a stable triazole linkage.[14] While highly effective, the potential cytotoxicity of the copper catalyst has been a concern, leading to the development of copper-free click chemistry approaches, such as strain-promoted azide-alkyne cycloaddition (SPAAC).[15]

Quantitative Data for Metabolic Labeling

The efficiency of metabolic labeling with azido sugars is dependent on several factors, including the specific azido sugar used, its concentration, the incubation time, and the cell type. The following tables summarize key quantitative data from various studies.

| Azido Sugar | Cell Line | Concentration | Incubation Time | Labeling Efficiency/Observation | Reference(s) |

| Ac4ManNAz | A549 | 10 µM | 3 days | Sufficient for cell labeling and tracking with minimal physiological effects. | [16][17] |

| Ac4ManNAz | A549 | 50 µM | 3 days | Reduced cell proliferation, migration, and invasion. | [16][17] |

| Ac4ManNAz | CHO | >100 µM | - | Necessary for observation of terminal SiaNAz by MALDI mass spectrometry. | [5] |

| Ac4ManNAz | Jurkat | 50 µM | 3 days | Lower metabolic conversion efficiency compared to Ac4ManNAl. | [18] |

| Ac4GalNAz | HepG2 | 10 µM - 5 mM | 1 - 120 h | Time- and concentration-dependent labeling, plateauing after 72h. | [19] |

| Ac4GalNAz | HepG2 | 50 µM | - | Faster metabolic labeling rate compared to ManAz at low concentrations. | [19] |

| Ac4GlcNAz | HeLa | 200 µM | - | General concentration for labeling O-GlcNAcylated proteins. | [7] |

| Ac4GalNAz | Jurkat | - | 3 days | Used for proof-of-principle proteomics to identify O-GlcNAcylated proteins. | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments in metabolic labeling with azido sugars.

Synthesis of Peracetylated Azido Sugars (General Overview)

The synthesis of peracetylated azido sugars like Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz typically involves a multi-step chemical synthesis process. A detailed protocol can be completed in approximately one week.[1] For specific synthesis schemes, researchers are directed to specialized organic chemistry literature.[12]

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells to be labeled in appropriate culture dishes and grow to approximately 80% confluency.[7]

-

Preparation of Azido Sugar Stock Solution: Dissolve the desired peracetylated azido sugar in a suitable solvent like DMSO to create a concentrated stock solution.

-

Labeling: Change the cell culture media to fresh media containing the desired final concentration of the azido sugar (e.g., 10-200 µM). A vehicle control (e.g., DMSO) should be run in parallel.[7][16]

-

Incubation: Incubate the cells for a period sufficient for metabolic incorporation, typically ranging from 24 to 72 hours.[7][19] The optimal time should be determined empirically for each cell line and reporter.[7]

-

Cell Lysis: Following incubation, wash the cells with PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[2]

Staudinger Ligation for Detection of Azido-Labeled Glycoproteins

-

Reaction Setup: To the cell lysate containing the azide-modified glycoproteins, add the phosphine-probe (e.g., FLAG-phosphine) to a final concentration of approximately 250 µM.[2]

-

Incubation: Incubate the reaction mixture overnight at 2-8 °C with constant rotation.[2]

-

Analysis: The labeled glycoproteins can now be analyzed by various methods, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Cocktail Preparation: Prepare a fresh click chemistry reaction cocktail. A typical cocktail for labeling in cell lysates includes:

-

An alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne).

-

Copper(II) sulfate (CuSO4).

-

A reducing agent to generate Cu(I) in situ, such as sodium ascorbate.

-

A copper ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), to stabilize the Cu(I) and improve reaction efficiency.[18]

-

-

Labeling Reaction: Add the reaction cocktail to the cell lysate containing the azide-modified glycoproteins.

-

Incubation: Incubate the reaction for 1 hour at room temperature.[18]

-

Analysis: The labeled glycoproteins can be analyzed by methods appropriate for the chosen probe (e.g., streptavidin blot for biotin-alkyne, fluorescence imaging for fluorescent alkynes).

Signaling Pathways and Experimental Workflows

Metabolic labeling with azido sugars has been instrumental in elucidating the roles of glycosylation in various signaling pathways. The diagrams below illustrate key concepts and workflows.

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics - 科研通 [ablesci.com]

- 5. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staudinger Ligation [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetraacylated GalNAz in Cell Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for studying the structure and function of glycoproteins, which play critical roles in a vast array of biological processes, from cell-cell recognition to signal transduction. A key tool in this field is the unnatural sugar N-azidoacetylgalactosamine (GalNAz), which, when introduced to cells, is incorporated into nascent glycans. This allows for the bioorthogonal labeling and subsequent visualization or enrichment of these glycoproteins. However, the inherent polarity of monosaccharides like GalNAz hinders their efficient passage across the hydrophobic cell membrane. To overcome this, GalNAz is chemically modified with acetyl groups, resulting in tetraacylated GalNAz (Ac4GalNAz). This technical guide provides an in-depth exploration of the critical role of tetraacylation in enhancing the cell permeability of GalNAz, alongside detailed experimental protocols and data to facilitate its use in research and drug development.

The Imperative of Acetylation for Cellular Uptake

The plasma membrane acts as a selective barrier, restricting the passive diffusion of polar molecules. The hydroxyl groups on a monosaccharide like GalNAz render it highly polar and thus largely impermeable to the lipid bilayer. The addition of four acetyl groups to these hydroxyls, creating tetraacylated GalNAz, fundamentally alters its physicochemical properties. These acetyl groups are lipophilic, effectively masking the polarity of the sugar and significantly increasing its hydrophobicity. This enhanced lipophilicity facilitates the passive diffusion of Ac4GalNAz across the cell membrane, allowing it to reach the cytoplasm where the metabolic machinery for glycosylation resides.[1][2]

Once inside the cell, non-specific cytosolic esterases efficiently remove the acetyl groups, liberating GalNAz.[2] This "pro-drug" strategy ensures that the metabolically active, azide-tagged sugar is available for subsequent incorporation into glycoproteins by the cell's natural enzymatic pathways.

Quantitative Comparison of Labeling Efficiency

The degree of acetylation has been shown to be a critical determinant of labeling efficiency for azido-tagged sugars. For GalNAz, the tetra-acetylated form generally provides the most robust and efficient labeling of cell-surface glycoproteins.[3] Studies comparing the labeling efficiency of Ac4GalNAz with its glucosamine counterpart, tetraacylated N-azidoacetylglucosamine (Ac4GlcNAz), have consistently demonstrated superior labeling with Ac4GalNAz for cell surface glycans.

| Sugar Analog | Cell Type | Labeling Efficiency (Relative Mean Fluorescence Intensity) | Reference |

| Ac4GalNAz | CHO | ~30-fold higher than untreated cells | [4] |

| Ac4GlcNAz | CHO | Significantly lower than Ac4GalNAz | [4] |

| Ac4GalNAz | Jurkat | High | [5] |

| Ac4GlcNAz | Jurkat | Lower than Ac4GalNAz | [5] |

| Ac4ManNAz | A549 | High | [5] |

Table 1: Comparative Labeling Efficiency of Azido Sugars. This table summarizes the relative labeling efficiencies of different tetraacylated azido sugars in various cell lines, as determined by flow cytometry. The higher fluorescence intensity observed with Ac4GalNAz in CHO cells indicates more efficient incorporation into cell surface glycans compared to Ac4GlcNAz.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with Ac4GalNAz.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, CHO)

-

Complete cell culture medium

-

Ac4GalNAz (stock solution in DMSO, typically 10-50 mM)

-

Phosphate-buffered saline (PBS)

-

Cell scraper or trypsin-EDTA

Procedure:

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and grow to the desired confluency (typically 70-80%) in complete culture medium.

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of Ac4GalNAz. A typical starting concentration is 25-75 μM.[6] Dilute the Ac4GalNAz stock solution directly into the pre-warmed culture medium. As a negative control, prepare a mock-treated medium containing the same concentration of DMSO used for the Ac4GalNAz stock.

-

Metabolic Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the prepared labeling medium (or control medium) to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and experimental goals.

-

Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis or Fixation: For downstream applications such as western blotting or mass spectrometry, lyse the cells in a suitable lysis buffer. For fluorescence microscopy, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

Protocol 2: Visualization of Ac4GalNAz-labeled Glycoproteins via Copper-Catalyzed Click Chemistry (CuAAC) and Fluorescence Microscopy

This protocol details the detection of azide-modified glycoproteins in fixed cells using a fluorescently-tagged alkyne via CuAAC.

Materials:

-

Ac4GalNAz-labeled and fixed cells on coverslips

-

PBS

-

Click-iT® Cell Reaction Buffer Kit (or individual components):

-

Copper (II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:

-

PBS

-

Fluorescent alkyne probe (e.g., to a final concentration of 5 μM)

-

CuSO4 (e.g., to a final concentration of 100 μM)

-

Reducing agent (e.g., to a final concentration of 1 mM)

-

Note: The use of a copper-chelating ligand is recommended to improve reaction efficiency and reduce cell damage in live-cell imaging, though it is also beneficial for fixed-cell staining.[7][8]

-

-

Permeabilization (Optional): If imaging intracellular glycoproteins, permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Click Reaction: Aspirate the PBS from the fixed cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

-

Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Visualizations

Caption: Metabolic labeling workflow of Ac4GalNAz.

Caption: Click chemistry detection of azide-labeled glycoproteins.

Caption: Regulation of EGFR signaling by O-GlcNAcylation.

Conclusion

Tetraacylated GalNAz is an indispensable tool for the study of glycoproteins. Its acetylated structure is key to overcoming the cell membrane barrier, enabling efficient metabolic labeling of glycans within living cells. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Ac4GalNAz in their studies. The ability to visualize and identify specific glycoproteins and understand their roles in complex signaling pathways, such as the EGFR pathway, opens up new avenues for discovering disease biomarkers and developing novel therapeutic interventions. As our understanding of the glycome continues to expand, the application of tools like Ac4GalNAz will be paramount in unraveling the intricate roles of glycosylation in health and disease.

References

- 1. Integrated Transcriptomics, Proteomics, and Glycomics Reveals the Association between Up-regulation of Sialylated N-glycans/Integrin and Breast Cancer Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ac4GalNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Glycoengineering with Ac4GalNAz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique that enables the study of glycosylation in living systems.[1] It involves introducing chemically modified monosaccharide analogs into cellular metabolic pathways, leading to their incorporation into glycans.[1] One such analog, N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), has emerged as a key tool for investigating O-linked glycosylation.[2] This guide provides a comprehensive overview of the principles, protocols, and applications of metabolic glycoengineering with Ac4GalNAz.

Ac4GalNAz is a cell-permeable analog of N-acetylgalactosamine (GalNAc) that contains a bioorthogonal azide group.[1][2] The acetyl groups enhance its cell permeability, and once inside the cell, they are removed by non-specific esterases.[1] The resulting GalNAz enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz.[1] This nucleotide sugar can then be used by glycosyltransferases to incorporate GalNAz into two main types of glycans: mucin-type O-linked glycans on the cell surface and in secreted proteins, and O-GlcNAc modifications on nuclear and cytoplasmic proteins.[2][3][4]

A key aspect of Ac4GalNAz metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and UDP-GlcNAz.[1][2][3][5] This epimerization allows Ac4GalNAz to also serve as a precursor for labeling O-GlcNAcylated proteins, which are typically modified with N-acetylglucosamine (GlcNAc).[2][3] The incorporated azide group serves as a chemical handle for subsequent detection and analysis using bioorthogonal click chemistry reactions.[2]

Metabolic Pathway of Ac4GalNAz

The metabolic pathway of Ac4GalNAz involves several enzymatic steps, leading to its incorporation into glycoproteins. The following diagram illustrates this process.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using Ac4GalNAz for metabolic glycoengineering.

Table 1: Typical Concentrations for Metabolic Labeling

| Cell Line/System | Ac4GalNAz Concentration | Incubation Time | Reference |

| Various Mammalian Cell Lines | 25-75 µM | 48 hours | [6] |

| CHO Cells | 50 µM | 2 days | [7] |

| K-562 GALE-KO Cells | 10 µM | Not specified | [5] |

| HeLa Cells | 200 µM | 48 hours | |

| hUCB-EPCs | 10, 20, 50 µM | Not specified | [4] |

Table 2: Comparison of Labeling with Ac4GalNAz and Ac4GlcNAz

| Cell Line | Analyte | Ac4GalNAz (50 µM) | Ac4GlcNAz (50 µM) | Outcome | Reference |

| CHO Cells | Cell Surface Azides | High Labeling | Significantly Lower Labeling | Ac4GalNAz is more efficiently incorporated into cell surface glycans. | [7][8] |

| CHO Cells | Nucleocytoplasmic Proteins | Robust Labeling | Weak Labeling | Ac4GalNAz is a more effective precursor for labeling intracellular O-GlcNAcylated proteins due to efficient conversion to UDP-GlcNAz. | [2] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4GalNAz.

Materials:

-

Ac4GalNAz

-

Complete cell culture medium appropriate for the cell line

-

Cell culture plates/flasks

-

Sterile DMSO

Procedure:

-

Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Metabolic Labeling:

-

Dilute the Ac4GalNAz stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM).

-

Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.

-

Culture the cells for 24-72 hours to allow for metabolic incorporation of GalNAz.

-

-

Cell Harvesting:

-

After the incubation period, wash the cells with ice-cold PBS to remove any unincorporated Ac4GalNAz.

-

Harvest the cells by scraping or trypsinization, depending on the downstream application.

-

Pellet the cells by centrifugation and proceed to cell lysis or fixation for subsequent analysis.

-

Protocol 2: Detection of Azide-Labeled Glycoproteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for detecting azide-labeled proteins in cell lysates using a fluorescent alkyne probe via CuAAC ("click chemistry").

Materials:

-

Cell lysate from Ac4GalNAz-labeled cells

-

Alkyne-fluorophore probe (e.g., alkyne-TAMRA)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

-

Copper(II) sulfate (CuSO4) solution

-

Sodium ascorbate solution

-

SDS-PAGE gels and buffers

-

Fluorescence gel scanner

Procedure:

-

Prepare Cell Lysate: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

-

Prepare CuAAC Reaction Cocktail: In a microcentrifuge tube, prepare a master mix of the CuAAC reagents. For a typical reaction with 1 mg of protein, the final concentrations might be:

-

Alkyne probe: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO4: 1 mM

-

Sodium ascorbate: 1 mM (freshly prepared)

-

-

Click Reaction:

-

Add the CuAAC cocktail to the cell lysate.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Sample Preparation for SDS-PAGE:

-

Precipitate the proteins from the reaction mixture (e.g., with methanol/chloroform).

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

-

In-Gel Fluorescence Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

-

The gel can then be stained with Coomassie blue to visualize total protein.

-

Protocol 3: Detection of Azide-Labeled Glycoproteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is suitable for live-cell imaging.

Materials:

-

Ac4GalNAz-labeled live cells

-

Cyclooctyne-fluorophore probe (e.g., DBCO-488)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Label cells with Ac4GalNAz as described in Protocol 1.

-

SPAAC Reaction:

-

Wash the cells with fresh culture medium.

-

Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for metabolic labeling and detection of glycoproteins using Ac4GalNAz.

Application in Studying Signaling Pathways

O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating various signaling pathways, often in a manner analogous to phosphorylation.[9][10] Metabolic labeling with Ac4GalNAz provides a powerful tool to investigate the role of O-GlcNAcylation in these pathways. For example, the insulin signaling pathway is known to be modulated by O-GlcNAc.

By using Ac4GalNAz to label O-GlcNAcylated proteins, researchers can identify which proteins in the insulin signaling cascade are modified, quantify changes in O-GlcNAcylation levels in response to stimuli, and elucidate the functional consequences of these modifications.

Challenges and Considerations

-

Epimerization: The interconversion of UDP-GalNAz to UDP-GlcNAz by GALE means that Ac4GalNAz labels both mucin-type O-glycans and O-GlcNAc modifications.[1][2][3][5] This should be considered when interpreting results. In some cases, GALE-deficient cell lines can be used to restrict labeling to GalNAc-containing glycans.[5]

-

Toxicity: At high concentrations, Ac4GalNAz and other metabolic labeling reagents can exhibit cytotoxicity.[4] It is important to determine the optimal concentration that provides sufficient labeling without adversely affecting cell viability.

-

Labeling Efficiency: The efficiency of Ac4GalNAz incorporation can vary between cell types and depends on the activity of the enzymes in the GalNAc salvage pathway.[3]

Conclusion

Metabolic glycoengineering with Ac4GalNAz is a versatile and powerful technique for studying O-linked glycosylation. Its ability to label both mucin-type O-glycans and O-GlcNAc modifications, combined with the specificity of click chemistry, provides a robust platform for visualizing, identifying, and quantifying glycoproteins in living systems. This guide provides a foundation for researchers to design and execute experiments using Ac4GalNAz, ultimately contributing to a deeper understanding of the roles of glycosylation in health and disease.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. pnas.org [pnas.org]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 4. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]

- 10. researchgate.net [researchgate.net]

N-Azidoacetylgalactosamine versus other monosaccharide analogs

An In-depth Technical Guide to N-Azidoacetylgalactosamine Versus Other Monosaccharide Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of this compound (GalNAz) with other commonly used monosaccharide analogs in the field of metabolic glycoengineering. It covers their metabolic fates, specificity, and applications, offering a comprehensive resource for designing and executing experiments to study protein glycosylation.

Introduction to Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique that enables the visualization and identification of glycoproteins by introducing bioorthogonal chemical reporters into cellular glycans.[1][2] This is achieved by supplying cells with unnatural monosaccharide analogs that are modified with a chemical handle, such as an azide or an alkyne. These analogs are processed by the cell's own metabolic pathways and incorporated into glycoproteins.[3][4] The chemical reporter can then be selectively reacted with a complementary probe, a process known as bioorthogonal ligation, for detection and analysis.[5][6]

This compound (GalNAz) is a widely used analog for studying O-GalNAc glycosylation (mucin-type O-glycans). However, its metabolic pathway overlaps with that of other sugars, leading to potential cross-reactivity. This guide compares GalNAz to other key analogs, including N-azidoacetylglucosamine (GlcNAz), N-azidoacetylmannosamine (ManNAz), and newer engineered analogs, to help researchers select the most appropriate tool for their specific biological question.

Metabolic Pathways and Specificity of Monosaccharide Analogs

The utility and specificity of a monosaccharide analog are determined by the cellular metabolic pathway it enters. Once the peracetylated forms (e.g., Ac4GalNAz) cross the cell membrane, they are deacetylated by intracellular esterases and converted into nucleotide sugars, which are the donor substrates for glycosyltransferases.[5]

A critical factor in the specificity of GalNAz and GlcNAz is the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and UDP-GlcNAz.[2][7] This metabolic crosstalk means that feeding cells GalNAz can lead to the labeling of GlcNAc-containing glycans, and vice versa.[7][8] In contrast, N-azidoacetylmannosamine (ManNAz) enters a distinct pathway and is converted into the corresponding N-azidoacetylsialic acid (SiaNAz), making it a specific reporter for sialoglycans.[5][9]

To overcome the lack of specificity due to GALE activity, researchers have developed engineered sugar analogs like GalNAzMe. The resulting nucleotide sugar, UDP-GalNAzMe, is not a substrate for GALE and therefore offers a more precise method for labeling only O-GalNAc glycans.[10]

Caption: Metabolic pathways of common azido sugar analogs.

Data Presentation: Comparative Summary of Monosaccharide Analogs

The choice of analog dictates which subset of the glycoproteome will be labeled. The following table summarizes the primary targets, potential for metabolic crosstalk, and key applications of GalNAz and its common alternatives.

| Analog | Primary Glycan Target(s) | Metabolic Crosstalk | Primary Applications | Key Considerations |

| This compound (GalNAz) | Mucin-type O-glycans (O-GalNAc) | Epimerized to UDP-GlcNAz, leading to labeling of O-GlcNAc, N-glycans, and other GlcNAc-containing structures.[7][8] | Studying O-GalNAc glycosylation, profiling secreted and cell-surface glycoproteins.[10][11] | Labeling is not entirely specific to O-GalNAc glycans due to GALE activity.[7] |

| N-Azidoacetylglucosamine (GlcNAz) | O-GlcNAc, N-glycans, GlcNAc-containing structures | Epimerized to UDP-GalNAz, leading to some labeling of O-GalNAc glycans.[2][7] | Investigating nucleocytoplasmic O-GlcNAcylation, profiling N-glycoproteomes.[9][11] | Crosstalk can complicate the interpretation of results aimed at specifically studying O-GlcNAc. |

| N-Azidoacetylmannosamine (ManNAz) | Sialic acids (N-acetylneuraminic acid) | Generally considered specific for sialic acid biosynthesis.[1] | Visualizing and identifying cell-surface sialoglycoproteins, monitoring changes in sialylation in cancer.[7][9] | Provides selective labeling of the termini of glycan chains. |

| Alkynyl Analogs (e.g., GalNAlk) | Same as azide counterparts (e.g., O-GalNAc) | Similar crosstalk potential as azide analogs. | Dual-labeling experiments (e.g., with an azide probe), alternative for copper-free click chemistry.[12] | May have different incorporation efficiencies compared to azido sugars. Requires an azide-functionalized probe.[13] |

| Engineered Analogs (e.g., GalNAzMe) | Mucin-type O-glycans (O-GalNAc) | Designed to prevent epimerization by GALE; highly specific.[10] | Highly specific probing of O-GalNAc glycosylation without crosstalk to GlcNAc pathways.[10] | May require co-expression of engineered enzymes (e.g., mut-AGX1) for efficient incorporation.[14] |

Experimental Protocols

Successful application of these analogs requires robust and well-defined experimental procedures. Below are detailed methodologies for key experiments.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for incorporating an azido sugar into cellular glycoproteins.

-

Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.

-

Preparation of Analog Stock: Prepare a 10-20 mM stock solution of the tetraacetylated monosaccharide analog (e.g., Ac4GalNAz, Ac4GlcNAz, or Ac4ManNAz) in sterile dimethyl sulfoxide (DMSO).

-

Metabolic Labeling: Add the analog stock solution directly to the cell culture medium to a final concentration typically ranging from 10-100 µM. A vehicle control (DMSO only) should always be run in parallel.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into newly synthesized glycoproteins.[9] The optimal incubation time and analog concentration should be determined empirically for each cell type and experimental goal.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove excess analog. Cells can then be lysed for biochemical analysis or fixed for imaging.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol is used to conjugate a reporter molecule (e.g., fluorescent dye or biotin with an alkyne group) to the azide-modified glycoproteins.[15][16]

-

Prepare Cell Lysate: Lyse the metabolically labeled cells in a buffer containing 1% SDS to denature proteins and expose the incorporated azides.

-

Prepare Click Chemistry Reagents:

-

Alkyne Probe: Prepare a 1-10 mM stock solution of the alkyne-functionalized reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore) in DMSO.

-

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.[17]

-

Copper(I)-stabilizing Ligand: Prepare a 50 mM stock of a ligand such as TBTA or THPTA in DMSO or water.[17] THPTA is recommended for aqueous, biocompatible reactions.

-

Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate in deionized water.

-

-

Click Reaction Assembly: In a microcentrifuge tube, combine the following in order (volumes may be scaled):

-

Cell Lysate (containing 50-100 µg of protein)

-

Alkyne Probe (to a final concentration of 50-100 µM)

-

CuSO4 and Ligand (pre-mix at a 1:2 ratio, then add to a final copper concentration of 1 mM)

-

Sodium Ascorbate (add last to initiate the reaction, to a final concentration of 5 mM)

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Sample Preparation for Downstream Analysis: After the reaction, precipitate the protein using chloroform/methanol or acetone to remove excess reagents. The protein pellet can then be resuspended for analysis by SDS-PAGE, Western blot, or mass spectrometry.[18]

Caption: From metabolic labeling to downstream analysis.

Fluorescence Microscopy Workflow

This workflow outlines the steps for visualizing the subcellular localization of labeled glycoproteins.[19][20]

-

Metabolic Labeling: Grow and label cells with the desired azido sugar on glass coverslips suitable for microscopy.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes if intracellular structures are to be imaged.

-

-

Click Reaction: Perform the CuAAC reaction as described in section 4.2 directly on the fixed and permeabilized cells on the coverslip. Use an alkyne-fluorophore as the reporter probe.

-

Washing: Wash the coverslips extensively with PBS to remove unreacted click reagents.

-

Counterstaining (Optional): Stain nuclei with a DNA dye like DAPI to provide a cellular landmark.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.[21]

Logical Relationships and Choosing the Right Analog

The selection of a monosaccharide analog is a critical decision that directly impacts the experimental outcome. The diagram below illustrates the logical considerations based on the desired target of investigation.

Caption: Decision tree for analog selection.

Conclusion

References

- 1. Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 9. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00093E [pubs.rsc.org]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

The Azide Group: A Bioorthogonal Linchpin in N-Azidoacetylgalactosamine (GalNAz) Click Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of complex biological systems, enabling the precise labeling and visualization of biomolecules in their native environment. At the heart of many of these powerful techniques lies the azide group, a small, abiotic chemical reporter that serves as a versatile handle for "click chemistry" reactions. This guide provides an in-depth exploration of the pivotal function of the azide group within N-Azidoacetylgalactosamine (GalNAz), its metabolic journey into cellular glycans, and its subsequent detection through highly efficient and specific ligation reactions.

The Azide Group: An Ideal Bioorthogonal Reporter

The utility of the azide group (-N₃) in bioorthogonal chemistry stems from a unique combination of chemical and physical properties that allow it to function within a living system without interfering with native biochemical processes.[1][2]

-

Abiotic Nature : The azide moiety is virtually absent from biological systems, meaning there are no endogenous molecules that will react with it nonspecifically.[1][3] This ensures that any observed labeling is a direct result of the intended chemical reaction.

-

Small and Non-Perturbing : The small size of the azide group allows it to be incorporated into biomolecules, such as the sugar analog GalNAz, without significantly altering the parent molecule's structure or biological activity.[1][4] This ensures that the modified sugar is processed by the cell's metabolic machinery in a manner similar to its natural counterpart.

-

High Stability : Azides are stable in aqueous environments and across a wide range of pH values, making them compatible with physiological conditions.[3][4][5] They are also resistant to oxidation, a common process in cellular environments.[3][5]

-

Specific Reactivity : The azide group acts as a soft electrophile, making it selectively reactive towards specific partners like alkynes or phosphines, which are also abiotic.[1] This highly specific reactivity is the foundation of "click chemistry."

Metabolic Incorporation of GalNAz into Glycans

To study glycosylation, a ubiquitous post-translational modification, researchers utilize a metabolic labeling strategy. Peracetylated this compound (Ac₄GalNAz), a cell-permeable precursor, is introduced to cell culture.[6][7] Once inside the cell, cytosolic esterases remove the acetyl groups, liberating GalNAz. The cell's own enzymatic machinery then processes GalNAz through the GalNAc salvage pathway.

The key steps are as follows:

-

Phosphorylation : GalNAc kinase (GALK2) phosphorylates GalNAz at the 1-position to form GalNAz-1-phosphate.[3][8]

-

UDP-Sugar Formation : The enzyme UDP-GalNAc pyrophosphorylase (AGX1) converts GalNAz-1-phosphate to UDP-N-azidoacetylgalactosamine (UDP-GalNAz).[2][3][8]

-

Epimerization (Metabolic Cross-Talk) : A critical step involves the enzyme UDP-galactose 4'-epimerase (GALE), which can interconvert UDP-GalNAz and its C4 epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[2][8][9][10]

-

Glycosyltransferase Activity :

-

UDP-GalNAz is used by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) in the Golgi apparatus to initiate mucin-type O-GalNAc glycosylation on secreted and cell-surface proteins.[11]

-

UDP-GlcNAz is used by O-GlcNAc transferase (OGT) in the nucleus and cytoplasm to modify intracellular proteins with O-GlcNAz.[2][9]

-

This metabolic cross-talk allows the single precursor, GalNAz, to serve as a reporter for two distinct types of glycosylation, providing a powerful tool for glycobiology.

The "Click": Ligation Chemistries for Azide Detection

Once the azide-tagged sugar is incorporated into the cellular glycoproteome, it can be detected by reaction with a probe molecule containing a complementary functional group. The two most prominent "click" reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[8][10][11] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12]

Key Features:

-

High Reaction Rate : CuAAC is extremely fast, with second-order rate constants that can exceed 100 M⁻¹s⁻¹.[13]

-

High Specificity : The reaction is highly specific for azides and terminal alkynes.

-

Biocompatibility Issues : The primary drawback is the cytotoxicity of the copper catalyst, which generally limits its application to fixed cells or cell lysates rather than live-cell imaging.[1][14]

-

Ligand Acceleration : The reaction rate and stability of the Cu(I) catalyst can be enhanced by the use of chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[12][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a catalyst.[1] The release of ring strain provides the driving force for the reaction.

Key Features:

-

Copper-Free : The absence of a copper catalyst makes SPAAC truly bioorthogonal and suitable for live-cell and in vivo applications.[1]

-

Good Reaction Rates : While generally slower than CuAAC, the second-order rate constants for SPAAC are still favorable for biological labeling, typically in the range of 0.1 - 1.0 M⁻¹s⁻¹.[1][11]

-

Potential for Side Reactions : Some strained alkynes can exhibit non-specific reactivity with thiols, such as cysteine residues in proteins, which can lead to background signal.[2][8]

Quantitative Data on Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The efficiency of these reactions is quantified by their second-order rate constants (k₂).

| Reaction Type | Reagents | Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| CuAAC | Azide + Terminal Alkyne (with TBTA ligand) | ~10 - 100 | Fast reaction, but requires cytotoxic copper. Ideal for lysates.[1] |

| CuAAC | Azide + Terminal Alkyne (with chelating azides) | Up to 1300 | Very rapid, specialized reagents act as both reactant and catalyst.[13] |

| SPAAC | Azide + DBCO (Dibenzocyclooctyne) | ~0.1 - 1.22 | Copper-free, suitable for live cells. Rate can be buffer and pH dependent.[1][4][11] |

| SPAAC | Azide + BCN (Bicyclo[6.1.0]nonyne) | ~0.1 | A common strained cyclooctyne for SPAAC.[1] |

| Staudinger Ligation | Azide + Phosphine | ~0.002 | Historically important but largely superseded by faster click reactions.[5] |

Note: Rate constants are approximate and can vary based on specific reactants, solvent, temperature, and ligand choice.

Comparative proteomic studies have shown that while both methods are effective, CuAAC can provide higher protein identification with less background compared to SPAAC, likely due to the nonspecific reaction of strained alkynes with cysteine residues.[2]

Experimental Protocols

The following protocols provide a generalized workflow for the metabolic labeling of glycoproteins with Ac₄GalNAz and subsequent detection via CuAAC in cell lysates.

Protocol: Metabolic Labeling of Cultured Cells

-

Cell Culture : Plate mammalian cells (e.g., HeLa, HEK293T) in a suitable culture dish and grow to 70-80% confluency in standard growth medium.

-

Prepare Labeling Medium : Prepare a stock solution of Ac₄GalNAz in sterile DMSO (e.g., 50 mM). Dilute the stock solution directly into pre-warmed complete growth medium to a final concentration of 25-75 µM.[6]

-

Incubation : Remove the old medium from the cells and replace it with the Ac₄GalNAz-containing medium.

-

Labeling : Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

-

Harvesting : After incubation, wash the cells twice with ice-cold PBS (pH 7.4) to remove excess labeling medium. The cells are now ready for lysis.

Protocol: Cell Lysis and Protein Extraction

-

Lysis Buffer : Prepare a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a protease inhibitor cocktail.

-

Cell Lysis : Add the ice-cold lysis buffer to the washed cell pellet. Incubate on ice for 20-30 minutes with occasional vortexing.

-

Sonication : To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off at 75% amplitude).[1]

-

Clarification : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Quantification : Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-5 mg/mL with lysis buffer.[2][9]

Protocol: CuAAC Labeling of Protein Lysate

-

Prepare Reagents :

-

Alkyne Probe : Prepare a 2.5-10 mM stock solution of the alkyne-fluorophore or alkyne-biotin probe in DMSO.

-

Copper (II) Sulfate : Prepare a 20 mM stock solution in water.[11]

-

Ligand (THPTA) : Prepare a 40-100 mM stock solution in water.[2][11]

-

Reducing Agent (Sodium Ascorbate) : Prepare a fresh 300 mM stock solution in water immediately before use.[9]

-

-

Reaction Setup : In a microcentrifuge tube, combine the following in order (volumes are for a ~200 µL final reaction):

-

50 µL of protein lysate (~50-250 µg protein)

-

100 µL PBS

-

~8 µL of Alkyne Probe stock (for a final concentration of ~100 µM)

-

-

Add Catalyst Components :

-

Initiate Reaction :

-

Add 10 µL of fresh 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.[9]

-

-

Incubation : Protect the reaction from light and incubate at room temperature for 30-60 minutes.[9]

-

Sample Preparation for Analysis : The labeled proteins are now ready for downstream analysis. For SDS-PAGE, the protein can be precipitated (e.g., with methanol/chloroform) to remove excess reagents[2] and then resuspended in SDS-PAGE loading buffer.

Protocol: In-Gel Fluorescence Detection

-

SDS-PAGE : Separate the labeled proteins on a standard polyacrylamide gel.

-

Gel Imaging : After electrophoresis, place the gel directly onto a fluorescence gel scanner.

-

Visualization : Excite the gel with a light source appropriate for the chosen fluorophore (e.g., a blue light for a green fluorophore like Alexa Fluor 488) and capture the emission using the appropriate filter.

-

Analysis : The resulting image will show fluorescent bands corresponding to the glycoproteins that were metabolically labeled with GalNAz and subsequently tagged with the alkyne-fluorophore.

-

Total Protein Stain : After imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile as a loading control.

Conclusion

The azide group is a cornerstone of modern chemical biology, providing a robust and versatile tool for probing complex biological processes. In the context of this compound click chemistry, it functions as a silent reporter that, once metabolically integrated into the cellular glycome, enables highly specific and efficient covalent labeling through click chemistry. The choice between the rapid, copper-catalyzed CuAAC for in vitro applications and the biocompatible, copper-free SPAAC for live-cell studies allows researchers to tailor their experimental approach to a wide range of biological questions. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for the successful application of this powerful technology in glycosylation research and drug development.

References

- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Click-linking: a cell-compatible protein crosslinking method based on click chemistry | bioRxiv [biorxiv.org]

- 6. Ac4GalNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 12. researchgate.net [researchgate.net]

- 13. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Cells with Ac4GalNAz

For Researchers, Scientists, and Drug Development Professionals

Introduction